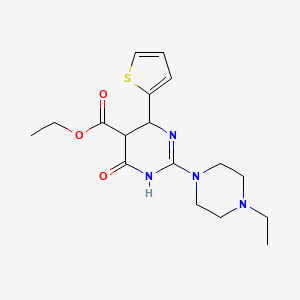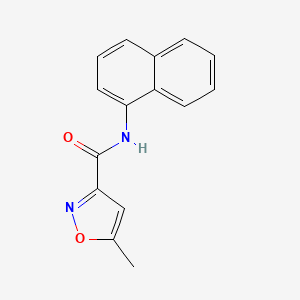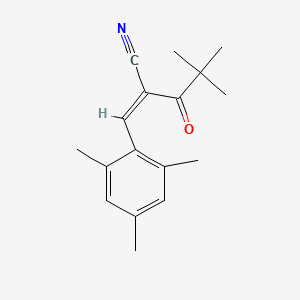![molecular formula C16H10Cl2N2OS2 B4741069 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4741069.png)
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone
Descripción general
Descripción
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone, also known as DTT, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a critical role in various cellular processes, including cell growth, proliferation, and differentiation. DTT has been shown to have potential therapeutic applications in cancer and other diseases, making it an area of active research.
Mecanismo De Acción
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone exerts its effects by inhibiting the enzyme protein kinase CK2, which is involved in various cellular processes. CK2 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting CK2, 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone can block the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone is also stable and has a long shelf life, making it easy to handle and store.
However, there are also some limitations to the use of 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone in laboratory experiments. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the cell type and experimental conditions. Additionally, the synthesis of 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone. One area of active research is the development of 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone analogs with improved potency and selectivity. Another area of research is the identification of new therapeutic applications for 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone, including its potential use in the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone and its effects on different cell types and experimental conditions.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone has also been studied for its potential use in the treatment of other diseases, including inflammation, neurodegenerative disorders, and infectious diseases.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-10-3-4-11(12(18)8-10)14(21)9-23-16-19-6-5-13(20-16)15-2-1-7-22-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMVOKHFSHUGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![6-{[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741022.png)
![2-[(5-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4741038.png)
![N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4741057.png)


![2-ethoxy-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4741070.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4741071.png)

![ethyl 5-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4741079.png)
![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741080.png)
![methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4741087.png)